1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide
CAS No.: 1705319-31-8
Cat. No.: VC5705309
Molecular Formula: C19H19F2NO2
Molecular Weight: 331.363
* For research use only. Not for human or veterinary use.
![1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide - 1705319-31-8](/images/structure/VC5705309.png)
Specification
CAS No. | 1705319-31-8 |
---|---|
Molecular Formula | C19H19F2NO2 |
Molecular Weight | 331.363 |
IUPAC Name | 1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide |
Standard InChI | InChI=1S/C19H19F2NO2/c1-24-17(13-3-2-4-16(21)11-13)12-22-18(23)19(9-10-19)14-5-7-15(20)8-6-14/h2-8,11,17H,9-10,12H2,1H3,(H,22,23) |
Standard InChI Key | WLRFIVVUNMPYNU-UHFFFAOYSA-N |
SMILES | COC(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)C3=CC(=CC=C3)F |
Introduction
Chemical Identity and Structural Features
The compound’s structure features a cyclopropane ring fused to a 4-fluorophenyl group at the 1-position, coupled with an N-[2-(3-fluorophenyl)-2-methoxyethyl]carboxamide moiety. The cyclopropane ring introduces significant steric strain, which influences both the molecule’s reactivity and its ability to interact with biological targets . The presence of fluorine atoms at the 4- and 3-positions on the phenyl rings enhances metabolic stability and modulates electronic properties, while the methoxyethyl chain contributes to solubility and pharmacokinetic profiles .
Stereochemical Considerations
Synthetic Routes and Optimization
The synthesis of 1-(4-fluorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]cyclopropane-1-carboxamide can be inferred from methodologies applied to related cyclopropane carboxamides. A generalized approach involves three key steps:
Cyclopropane Ring Formation
α-Alkylation of 2-(4-fluorophenyl)acetonitrile with 1,2-dibromoethane under basic conditions yields the cyclopropane nitrile intermediate. This reaction typically proceeds in tetrahydrofuran (THF) or dimethylformamide (DMF) with potassium carbonate as the base, achieving yields of 70–85% . The nitrile group is subsequently hydrolyzed to a carboxylic acid using concentrated hydrochloric acid, forming 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid .
Amide Coupling
The carboxylic acid undergoes amide coupling with 2-(3-fluorophenyl)-2-methoxyethylamine. Patent data indicates that coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DIPEA (N,N-Diisopropylethylamine) optimize yields while minimizing racemization . Solvent selection (DMF vs. THF) impacts reaction kinetics, with DMF favoring faster conversions .
Table 1: Representative Coupling Conditions for Analogous Compounds
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized by -NMR, -NMR, and high-resolution mass spectrometry. Key spectral features include:
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Cyclopropane protons: δ 1.2–1.5 ppm (multiplet, integrating for 4H) .
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Fluorophenyl aromatic protons: δ 7.3–7.6 ppm (doublets, J = 8–10 Hz).
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Methoxyethyl group: δ 3.3 ppm (singlet, OCH3) and δ 3.8–4.1 ppm (m, CH2O) .
Physicochemical Properties
The compound’s properties are influenced by its fluorine substituents and cyclopropane ring:
Solubility and Lipophilicity
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LogP: Predicted ~3.2 (moderate lipophilicity due to fluorophenyl groups).
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Aqueous solubility: <10 µg/mL at pH 7.4, necessitating formulation with co-solvents.
Stability
Cyclopropane rings are susceptible to ring-opening under acidic conditions. Accelerated stability studies of analogs show <5% degradation after 48 hours at pH 2, suggesting reasonable gastric stability .
Biological Activity and Mechanism
While direct data on this compound is unavailable, structurally related cyclopropane carboxamides exhibit diverse pharmacological activities:
Orexin Receptor Antagonism
Analogous compounds (e.g., N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide) demonstrate potent orexin receptor (OX1R/OX2R) antagonism, with IC50 values of 10–50 nM. The title compound’s methoxyethyl side chain may enhance binding to hydrophobic pockets within the orexin receptor binding site.
Antiproliferative Effects
Certain 1-phenylcyclopropane carboxamides inhibit proliferation in U937 leukemia cells (EC50 = 5–20 µM) without cytotoxicity, suggesting a cytostatic mechanism . Fluorine substituents enhance cellular uptake, potentially improving efficacy.
Pharmacokinetics and Toxicity
Data from related molecules provide preliminary insights:
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hERG liability: No significant inhibition at 10 µM, reducing cardiac risk.
Applications and Future Directions
This compound’s dual fluorophenyl groups and strained cyclopropane core make it a candidate for:
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Sleep disorder therapeutics: Targeting orexin receptors to regulate wakefulness.
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Oncology: Exploiting cytostatic effects in combination therapies. Further studies should prioritize in vivo efficacy models and crystallographic analysis of target binding.
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